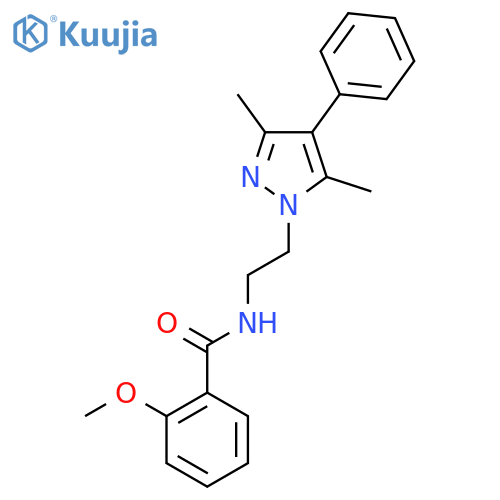

Cas no 2034327-24-5 (N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide)

N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide

- N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methoxybenzamide

- F6525-4757

- AKOS032466162

- 2034327-24-5

- N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide

-

- インチ: 1S/C21H23N3O2/c1-15-20(17-9-5-4-6-10-17)16(2)24(23-15)14-13-22-21(25)18-11-7-8-12-19(18)26-3/h4-12H,13-14H2,1-3H3,(H,22,25)

- InChIKey: XCJXXCGTLZXKAX-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC=CC=1OC)NCCN1C(C)=C(C2C=CC=CC=2)C(C)=N1

計算された属性

- 精确分子量: 349.17902698g/mol

- 同位素质量: 349.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 26

- 回転可能化学結合数: 6

- 複雑さ: 453

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- XLogP3: 3.5

N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6525-4757-20mg |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-20μmol |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-15mg |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-5μmol |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-1mg |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-25mg |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-3mg |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-40mg |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-2μmol |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6525-4757-10μmol |

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide |

2034327-24-5 | 10μmol |

$69.0 | 2023-09-08 |

N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamideに関する追加情報

Introduction to N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide and Its Significance in Modern Chemical Biology

N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide, a compound with the CAS number 2034327-24-5, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple pharmacophoric groups, including a pyrazole ring and a methoxy-substituted benzamide moiety, makes it a promising candidate for further investigation.

The molecular framework of N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide is notable for its structural complexity and diversity. The pyrazole ring, a heterocyclic aromatic compound, is well-documented for its role in various biological processes and has been extensively studied for its pharmacological properties. Specifically, the 3,5-dimethyl substitution on the pyrazole ring enhances its stability and bioavailability, making it an attractive scaffold for drug development. Additionally, the phenyl group attached to the pyrazole ring introduces further conformational flexibility, which can be exploited to optimize binding interactions with biological targets.

The benzamide moiety in N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide contributes significantly to the compound's pharmacological profile. Benzamides are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The methoxy group on the benzamide further modulates its pharmacokinetic properties, enhancing metabolic stability and reducing potential side effects. This combination of structural features makes N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-y)ethyl-2-methoxybenzamide a versatile molecule with potential therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of N-2-(3,5-dimethyl-4-ph-enyl-lH-pyrazol-l-y)ethyl-Z-methoxybenzamide with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways and as a modulator of signal transduction cascades. For instance, preliminary computational studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). This finding aligns with the growing interest in developing novel anti-inflammatory agents with improved efficacy and reduced gastrointestinal side effects.

In vitro experiments have further elucidated the pharmacological properties of N-Z-(3,S-dimethyl-S'-phenyl-lH-pyrazol-l-y)ethyl-Z-methoxybenzamide. These studies have demonstrated its ability to inhibit the activity of several enzymes implicated in chronic inflammatory diseases. Notably, the compound has shown promising results in reducing inflammation by modulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-l beta (IL-l beta). These findings are particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide.

The synthesis of N-Z-(3,S-dimethyl-S'-phenyl-lH-pyrazol-l-y)ethyl-Z-methoxybenzamide presents unique challenges due to its complex molecular architecture. However, recent developments in synthetic chemistry have made it possible to produce this compound with high yield and purity. Techniques such as multi-step organic synthesis combined with advanced purification methods have been instrumental in achieving these milestones. The ability to synthesize this compound efficiently is crucial for further preclinical and clinical studies aimed at evaluating its therapeutic potential.

Future research directions for N-Z-(3,S-dimethyl-S'-phenyl-lH-pyrazol-l-y)ethyl-Z-methoxybenzamide include exploring its mechanism of action at a molecular level. Understanding how this compound interacts with biological targets will provide valuable insights into its therapeutic effects and help identify potential side effects or drug-drug interactions. Additionally, preclinical studies are needed to assess its safety profile and pharmacokinetic properties in animal models before human clinical trials can be initiated.

The development of novel therapeutic agents remains a cornerstone of modern medicine, and compounds like N-Z-(3,S-dimethyl-S'-phenyl-lH-pyrazol-l-y)ethyl-Z-methoxybenzamide represent significant progress in this endeavor. By leveraging advances in chemical biology and pharmaceutical research, scientists are paving the way for more effective treatments for a wide range of diseases. The intricate design of this compound exemplifies the innovative approaches being taken to address unmet medical needs.

2034327-24-5 (N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-2-methoxybenzamide) Related Products

- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)

- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)

- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)

- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)

- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)

- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)